Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate is an organic compound with a complex structure that includes an aminophenyl group, a carbamate group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate can be achieved through several methods. One common approach involves the reaction of aniline with urea and methanol in the presence of a catalyst. For example, KNO3 modified zeolite HY has been shown to give high conversion rates and selectivity under optimal conditions . Another method involves the reaction of primary, secondary, and aromatic amines with dimethyl carbonate in a flow system over solid catalysts .
Industrial Production Methods
Industrial production of carbamates often avoids the use of hazardous materials like phosgene. Instead, safer and more environmentally friendly methods, such as the reaction of amines with organic carbonates like dimethyl carbonate, are employed . This method not only reduces the environmental impact but also improves the overall safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl carbonate for carbamoylation, sodium azide for electrophilic amination, and various catalysts like Fe2O3/SiO2 for enhancing reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium azide in polyphosphoric acid can yield aminophenylcarbamates .
Scientific Research Applications
Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. For example, the compound can undergo cyclization reactions to form dihydroquinolone, which involves both general acid and general base catalysis . The exact pathways and molecular targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates such as methyl N-phenyl carbamate and methyl N-(4-methoxyphenyl)carbamate .
Uniqueness
Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate is unique due to its specific structure, which includes an aminophenyl group, a carbamate group, and a ketone group. This combination of functional groups provides it with distinct chemical properties and reactivity compared to other carbamates.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl N-[3-(2-aminophenyl)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C11H14N2O3/c1-16-11(15)13-7-6-10(14)8-4-2-3-5-9(8)12/h2-5H,6-7,12H2,1H3,(H,13,15) |
InChI Key |
QPLWQXVMBAUUES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCC(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.